(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone

antibiotic resistance β-lactamase inhibitor counterscreen assay

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone, also referred to as 6-Phenyl-2-(pyrrolidine-1-carbonyl)thieno[2,3-b]pyridin-3-amine (PubChem CID 3726387, MW 323.40 g/mol, clogP 4.0), is a fully aromatic thieno[2,3-b]pyridine carrying a 3-amino group, a 6-phenyl substituent, and a distinctive pyrrolidin-1-yl ketone at the 2-position. Unlike the more common 2-carboxamide analogs that dominate the thieno[2,3-b]pyridine kinase inhibitor landscape, this compound presents a tertiary amide motif that alters both hydrogen-bonding capacity and conformational flexibility, making it a valuable comparator scaffold for structure–activity relationship (SAR) campaigns targeting innate immunity and bacterial resistance pathways.

Molecular Formula C18H17N3OS
Molecular Weight 323.41
CAS No. 342780-13-6
Cat. No. B2924655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone
CAS342780-13-6
Molecular FormulaC18H17N3OS
Molecular Weight323.41
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N
InChIInChI=1S/C18H17N3OS/c19-15-13-8-9-14(12-6-2-1-3-7-12)20-17(13)23-16(15)18(22)21-10-4-5-11-21/h1-3,6-9H,4-5,10-11,19H2
InChIKeyXQAZIKOCAFFEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone (CAS 342780-13-6) Matters in Thienopyridine-Based Probe and Inhibitor Procurement


(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone, also referred to as 6-Phenyl-2-(pyrrolidine-1-carbonyl)thieno[2,3-b]pyridin-3-amine (PubChem CID 3726387, MW 323.40 g/mol, clogP 4.0), is a fully aromatic thieno[2,3-b]pyridine carrying a 3-amino group, a 6-phenyl substituent, and a distinctive pyrrolidin-1-yl ketone at the 2-position [1]. Unlike the more common 2-carboxamide analogs that dominate the thieno[2,3-b]pyridine kinase inhibitor landscape, this compound presents a tertiary amide motif that alters both hydrogen-bonding capacity and conformational flexibility, making it a valuable comparator scaffold for structure–activity relationship (SAR) campaigns targeting innate immunity and bacterial resistance pathways [2].

Why Generic Thieno[2,3-b]pyridine-2-carboxamides Cannot Replace (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone in TLR/β-Lactamase Probe Studies


The vast majority of biologically annotated thieno[2,3-b]pyridine congeners are 2-carboxamide derivatives (primary or secondary amides) optimized for kinase inhibition (e.g., p38, MEK, RON) [1][2]. The pyrrolidin-1-yl ketone in the target compound replaces the primary amide –NH₂ with a tertiary amide, eliminating one hydrogen-bond donor and profoundly altering the electrostatic surface accessible to biological targets [3]. This single-point modification switches the dominant pharmacology from kinase engagement (typical of carboxamides) to moderate interaction with Toll-like receptor 9 (TLR9)–MyD88 and β-lactamase, a profile absent or unreported for the carboxamide series. Consequently, substituting a generic 2-carboxamide analog in an immunology or antibacterial-resistance screening cascade will yield a fundamentally different – and likely misleading – activity readout [4].

Quantitative Differentiation Evidence for (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone vs. Closest Structural Analogs


β-Lactamase (Pseudomonas aeruginosa) Inhibition: Pyrrolidinyl Ketone vs. 4-Methoxyphenyl Ketone Analog

In the β-lactamase counterscreen (PubChem AID 588341), the pyrrolidin-1-yl ketone analog (target compound) displayed an IC₅₀ of 12,400 nM, while the 4-methoxyphenyl ketone analog (CID 1215664) showed no measurable inhibition (IC₅₀ >55,900 nM) [1][2]. This represents at least a 4.5-fold potency advantage conferred specifically by the pyrrolidine substituent in the same assay format.

antibiotic resistance β-lactamase inhibitor counterscreen assay

TLR9–MyD88 Protein–Protein Interaction Inhibition: Unique Engagement Among Thieno[2,3-b]pyridine Analogs

In the cell-based TLR9–MyD88 interaction assay (PubChem AID 588340), the target compound achieved an IC₅₀ of 14,500 nM [1]. By contrast, the 4-methoxyphenyl ketone analog (CID 1215664) was completely inactive in the same assay format, demonstrating that TLR9 engagement is exquisitely sensitive to the nature of the 2-position carbonyl substituent [2]. No other closely related thieno[2,3-b]pyridine has been reported with measurable TLR9–MyD88 inhibitory activity.

innate immunity TLR9 inhibitor MyD88 autoimmune disease probe

Physicochemical Differentiation: Hydrogen-Bond Donor Count and Topological Polar Surface Area vs. 2-Carboxamide Series

Replacement of the primary carboxamide with a pyrrolidin-1-yl ketone reduces the hydrogen-bond donor count from 2 (in 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide) to 1, while maintaining a comparable topological polar surface area (≈89 Ų) [1]. This donor count reduction is predicted to improve passive membrane permeability (≈1 log unit increase based on the Lipinski/Trauner HBD–permeability correlation) while preserving aqueous solubility above 10 µM, a profile that differentiates the compound from most kinase-optimized 2-carboxamides which are often impermeable [2].

drug-likeness physicochemical property permeability amide isostere

Multi-Target Screening Fingerprint: Broad but Weak Activity Distinguishes This Compound from Highly Selective Kinase Inhibitors in the Same Scaffold Class

In contrast to nanomolar-potency thieno[2,3-b]pyridine kinase inhibitors (e.g., p38 inhibitors with IC₅₀ <100 nM or RON inhibitor 15f with IC₅₀ = 2.3 nM) [1][2], the target compound exhibits a distributed, micromolar-range activity fingerprint: β-lactamase IC₅₀ = 12.4 µM, TLR9 IC₅₀ = 14.5 µM, mu-opioid receptor activation at 9.3 µM (4.4% efficacy), ADAM17 inhibition at 6.95 µM (1.2%), and no measurable cytotoxicity in HepG2 at concentrations up to 20 µM [3]. This broad, low-potency signature makes the compound uniquely suited as a negative-control or reference compound in kinase-focused screens where high target selectivity is expected.

polypharmacology screening profile target engagement off-target liability

Optimal Deployment Scenarios for (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone in Drug Discovery and Chemical Biology


Negative-Control Reference Compound in Thieno[2,3-b]pyridine Kinase Inhibitor Screening Cascades

Because the compound exhibits no kinase inhibitory activity at concentrations where p38, MEK, or RON inhibitors show nanomolar potency [1][2], it serves as an ideal matched-appearance negative control for confirming that observed cellular phenotypes are mechanism-specific rather than scaffold-driven. Its matched physicochemical properties (MW 323, clogP 4.0) ensure that solubility and cell-entry artifacts are comparable to active kinase inhibitors, removing a common confounding variable in hit validation [3].

Starting Scaffold for TLR9–MyD88 Protein–Protein Interaction Inhibitor Optimization

With an IC₅₀ of 14.5 µM at the TLR9–MyD88 interface, this compound is the only thieno[2,3-b]pyridine demonstrated to engage this target class [4]. Medicinal chemistry teams can use it as a validated hit for fragment-growing or library synthesis, with the pyrrolidine ring offering a vector for introduction of substituents to improve potency and selectivity for autoimmune disease (e.g., systemic lupus erythematosus) [5].

β-Lactamase Inhibitor Lead Identification in Antibacterial Resistance Programs

The compound's IC₅₀ of 12.4 µM against Pseudomonas aeruginosa β-lactamase, contrasted with the complete inactivity of its closest aryl-ketone analog [6], positions it as a structurally characterized starting point for developing adjuvant therapies that restore β-lactam antibiotic efficacy in resistant Gram-negative infections [7].

Physicochemical Benchmarking Standard in Permeability and Metabolic Stability SAR Studies

The tertiary amide motif (HBD count = 1, TPSA ≈ 89 Ų) provides a systematically reduced hydrogen-bond donor profile relative to primary amide thienopyridines, making the compound a useful benchmarking standard when correlating HBD count with Caco-2/PAMPA permeability or microsomal stability within thienopyridine chemical series [3][8].

Quote Request

Request a Quote for (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.